REACTION_CXSMILES
|
[C:1]([CH:3]([C:11]1[N:15]([CH3:16])[N:14]=[CH:13][CH:12]=1)C(OC(C)(C)C)=O)#[N:2]>FC(F)(F)C(O)C(F)(F)F.C(OCC)C>[CH3:16][N:15]1[C:11]([CH2:3][C:1]#[N:2])=[CH:12][CH:13]=[N:14]1
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Name
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tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
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Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC(C)(C)C)C1=CC=NN1C
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(C(F)(F)F)O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with water (5 mL) and brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |